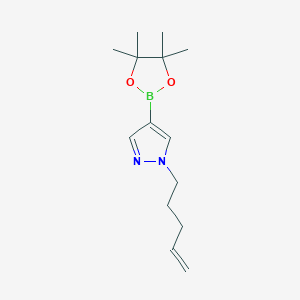

1-(pent-4-en-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Description

This compound features a pyrazole core substituted with a pent-4-en-1-yl group (unsaturated aliphatic chain) at the N1 position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) at the C4 position. The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organoboron chemistry . The pentenyl group provides a reactive alkene for further functionalization (e.g., hydroboration, epoxidation) and modulates lipophilicity. This compound is primarily used as a synthetic intermediate in pharmaceuticals and materials science.

Properties

Molecular Formula |

C14H23BN2O2 |

|---|---|

Molecular Weight |

262.16 g/mol |

IUPAC Name |

1-pent-4-enyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |

InChI |

InChI=1S/C14H23BN2O2/c1-6-7-8-9-17-11-12(10-16-17)15-18-13(2,3)14(4,5)19-15/h6,10-11H,1,7-9H2,2-5H3 |

InChI Key |

JOOXXRIZJFVSDG-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCCC=C |

Origin of Product |

United States |

Biological Activity

The compound 1-(pent-4-en-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a synthetic derivative that incorporates a boron-containing moiety known for its potential biological applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be broken down into two main components:

- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.

- Dioxaborolane Moiety : A cyclic boron compound that enhances the compound's reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₈B₂O₂ |

| Molecular Weight | 196.09 g/mol |

| CAS Number | 157735-10-9 |

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to 1-(pent-4-en-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole . For instance, derivatives with similar structures have shown significant cytotoxicity against various cancer cell lines.

- Cell Viability Assays :

-

Mechanism of Action :

- The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of cell migration. Studies indicate that they can modulate signaling pathways such as NF-kB and Wnt pathways .

- Additionally, compounds have been noted to increase reactive oxygen species (ROS) levels in cancer cells, leading to mitochondrial dysfunction and subsequent apoptosis .

Other Biological Activities

Beyond anticancer properties, compounds in this class may exhibit other pharmacological activities:

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro.

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.

Study 1: Anticancer Activity

A study conducted on a series of pyrazole derivatives found that those containing the dioxaborolane moiety significantly inhibited the proliferation of cancer cells. The results indicated that these compounds could be developed as novel anticancer agents .

Study 2: Mechanistic Insights

Another investigation focused on the cellular mechanisms involved in the action of pyrazole derivatives. The study demonstrated that treatment with these compounds led to changes in gene expression related to apoptosis and cell cycle regulation .

Comparison with Similar Compounds

Substituent Diversity and Physicochemical Properties

Key structural variations in analogous pyrazole-boronate esters lie in the N1 substituent, which influences solubility, steric effects, and electronic properties. Below is a comparative analysis:

Aliphatic Substituents

- Target Compound (Pent-4-en-1-yl) : The unsaturated C5 chain enhances lipophilicity compared to shorter alkyl chains. The alkene allows post-functionalization but may reduce stability under oxidative conditions.

- 1-(2,2-Diethoxyethyl)-4-(4-bromophenyl)-1H-pyrazole (): The diethoxyethyl group increases hydrophilicity due to ether oxygen atoms, improving aqueous solubility. This is advantageous for drug formulations requiring bioavailability .

- 1-Methyl Derivatives (): Methyl groups introduce minimal steric hindrance, favoring efficient cross-coupling. However, they lack functional handles for further modification .

Heterocyclic and Ether-Based Substituents

- 1-(Tetrahydro-2H-pyran-2-yl) Derivatives (): The oxan-2-yl group enhances solubility in polar solvents and may improve metabolic stability in drug candidates. Microwave-assisted synthesis is common, yielding 15–65% efficiency .

- However, steric bulk may reduce coupling efficiency in Suzuki reactions .

Electron-Withdrawing Substituents

- 1-[(Methylsulfonyl)Methyl] (): The sulfonyl group is strongly electron-withdrawing, activating the boronate for faster cross-coupling. This derivative is used in PI3K inhibitors for cancer therapy .

- It also adds steric hindrance, requiring optimized catalytic conditions .

Aromatic and Fluorinated Substituents

- 1-(3-Trifluoromethylphenylethyl) (): The CF3 group enhances lipophilicity and metabolic resistance, making it valuable in CNS-targeting drugs. Molecular weight (366.19 g/mol) is higher than the target compound, affecting pharmacokinetics .

- Benzyl and Fluorinated Benzyl Groups (): Fluorine atoms improve membrane permeability and bioavailability. These derivatives are common in kinase inhibitors and antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.